REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:8]=[CH:7][C:6](I)=[C:5]([Cl:10])[CH:4]=1.[CH2:11]([O:13][C:14](=[O:20])[C:15](OCC)=[O:16])[CH3:12].[NH4+].[Cl-]>C(OCC)C.C(Br)C>[CH2:11]([O:13][C:14](=[O:20])[C:15]([C:6]1[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=1[Cl:10])=[O:16])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)I)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
29.32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
C(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 15-20° C
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for further 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After decanting the magnesium in excess, the solution
|
Type
|
ADDITION
|
Details
|
At the end of the addition it
|
Type
|
STIRRING
|
Details
|
was stirred at −70° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the temperature was left
|
Type
|
CUSTOM
|
Details
|
to rise to 10° C.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one extracted with ethyl acetate (50 ml)
|
Type
|
WASH
|
Details
|
The organic phases were washed with a solution of sodium bisulfite
|
Type
|
ADDITION
|
Details
|
treated with discolouring charcoal
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
DISTILLATION
|
Details
|
the organic solution was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a crude which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (SiO2; hexane/ethyl ether 9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)C1=C(C=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |